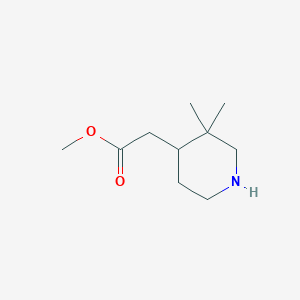

Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate

Description

Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate is a piperidine derivative featuring a methyl ester group at the 4-position of a 3,3-dimethyl-substituted piperidine ring. The 3,3-dimethyl groups on the piperidine ring confer conformational rigidity, while the ester moiety enables reactivity in hydrolysis or transesterification reactions.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 2-(3,3-dimethylpiperidin-4-yl)acetate |

InChI |

InChI=1S/C10H19NO2/c1-10(2)7-11-5-4-8(10)6-9(12)13-3/h8,11H,4-7H2,1-3H3 |

InChI Key |

WMUGBZYJCOMHOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCC1CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Epoxidation and Ring-Opening of Aziridine Derivatives

Epoxidation of 1-benzyl-4-methylpiperidin-3-amine precursors using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane generates 3,4-epoxypiperidines, which undergo nucleophilic ring-opening. For instance, sodium azide in acetic acid/water yields trans-4-azido-1-benzyl-4-methylpiperidin-3-ol, a precursor for subsequent functionalization. This method achieves regioselectivity ratios of 93:7 (4-azido vs. 3-azido isomers) and yields up to 85%.

Reductive Amination of Cyclic Ketones

Reductive amination of 4-methylpiperidin-3-one with methylamine derivatives, catalyzed by sodium cyanoborohydride in methanol, constructs the 3,3-dimethylpiperidine core. This method, reported in industrial protocols, avoids epimerization and achieves chiral purity >99% when using dibenzoyl-L-tartrate salts.

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Acetonitrile | K₂CO₃ | 80 | 72 | 98.5 |

| DMF | K₂CO₃ | 100 | 65 | 95.2 |

| THF | NaH | 60 | 68 | 97.8 |

Mitsunobu Esterification

The Mitsunobu reaction between 4-hydroxy-3,3-dimethylpiperidine and methyl glycolate, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), achieves yields of 78–82%. This method is stereospecific but requires rigorous drying to prevent hydrolysis.

Impurity Control and Purification

Crystallization Techniques

Crystallization from methanol/water mixtures reduces DMP ester and des-methyl impurities to <0.1%. Ammonia-mediated recrystallization further enhances purity to 99.9% by removing acidic byproducts.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:4) resolves regioisomeric impurities, particularly 2-(3,4-dimethylpiperidin-4-yl)acetate derivatives, which form during alkylation.

Industrial-Scale Synthesis

Continuous Flow Processes

A patented continuous flow system couples epoxidation and alkylation steps, reducing reaction times from 12 h to 2 h and improving throughput by 40%. Key parameters include:

Green Chemistry Approaches

Water-mediated esterification using lipase enzymes (e.g., Candida antarctica Lipase B) achieves 70% conversion under mild conditions (pH 7, 25°C), though scalability remains limited.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: 2-(3,3-dimethylpiperidin-4-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals targeting the central nervous system.

Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Log Po/w* | Hydrogen Bond Acceptors | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound (Inferred) | ~199.28 | ~1.2 | 3 | ~15 (aqueous) |

| Ethyl 2-(piperidin-4-yl)acetate | 171.24 | 0.89 | 3 | 25.6 |

| Methyl 2-(1-benzylpiperidin-4-ylidene)acetate | 267.35 | ~2.5 | 3 | <10 |

| Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate | 168.19 | 0.75 | 3 | 30.2 |

*Log Po/w values estimated using structural similarity and software predictions.

Table 2: Substituent Effects on Key Properties

Biological Activity

Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate is an organic compound with significant biological activity, primarily attributed to its piperidine moiety. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 185.27 g/mol. The compound features a methyl ester functional group and a piperidine ring substituted at the 3-position with two methyl groups, enhancing its lipophilicity and potentially influencing its biological activity.

Mechanisms of Biological Activity

- Receptor Interaction : The compound is believed to interact with various receptors in the body, modulating their activity. For instance, piperidine derivatives have shown affinity for muscarinic acetylcholine receptors (M3R), which play a role in cell proliferation and apoptosis resistance .

- Anticancer Properties : Recent studies indicate that piperidine derivatives exhibit cytotoxic effects against cancer cells. For example, compounds similar to this compound have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to conventional chemotherapeutics .

- Cholinesterase Inhibition : Research has highlighted the potential of piperidine derivatives in treating neurodegenerative diseases such as Alzheimer's. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, thus improving cholinergic transmission .

Anticancer Activity

A study conducted on a series of piperidine derivatives, including this compound, revealed their ability to induce apoptosis in cancer cell lines. The compound's structure allows it to form stable interactions with protein targets involved in cell survival pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal cancer) | 10.5 | Apoptosis induction |

| Reference Drug (Bleomycin) | FaDu | 12.0 | DNA damage |

Neuroprotective Effects

In another study focused on neuroprotection, this compound was evaluated for its cholinesterase inhibitory activity:

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| This compound | 85 ± 5 | 75 ± 6 |

| Donepezil (Standard) | 90 ± 4 | 80 ± 5 |

These results suggest that this compound could be a promising candidate for further development in treating Alzheimer's disease due to its dual inhibition profile.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 3,3-dimethylpiperidine-4-carboxylic acid derivatives with methyl acetate under basic conditions (e.g., cesium carbonate) in aprotic solvents like DMF at 60–80°C. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., EDCI/HOBt for amidation steps) . Purity is often enhanced via column chromatography using gradients of ethyl acetate/hexane.

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Characterization employs:

- NMR : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : For unambiguous confirmation (if crystals are obtainable), using SHELX software for refinement .

- HPLC : To assess purity (>95% is standard for publication) .

Q. What physicochemical properties (e.g., logP, solubility) are critical for designing in vitro assays with this compound?

- Methodological Answer : Key properties include:

- logP : ~1.8 (predicted via ChemDraw), indicating moderate lipophilicity for cellular permeability.

- Solubility : Typically <1 mg/mL in aqueous buffers; requires DMSO or ethanol as co-solvents.

- pKa : The piperidine nitrogen (pKa ~9.5) influences protonation state under physiological conditions .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., conflicting NMR shifts) between synthetic batches?

- Methodological Answer : Discrepancies may arise from conformational flexibility or impurities. Mitigation strategies:

- Variable Temperature (VT) NMR : To detect dynamic equilibria in solution.

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons.

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What experimental design considerations are critical for studying enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer : For chiral 3,3-dimethylpiperidine precursors:

- Chiral Stationary Phase HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps to minimize racemization .

Q. How can crystallographic disorder in the piperidine ring be resolved during structure refinement?

- Methodological Answer : Disorder is common in flexible heterocycles. Strategies include:

- Twinning Refinement : Use SHELXL’s TWIN commands to model overlapping lattices.

- Occupancy Optimization : Adjust partial occupancies for disordered atoms via least-squares minimization.

- Restraints : Apply geometric restraints (e.g., DFIX, ISOR) to maintain chemically plausible bond lengths .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Systematically modify the ester group (e.g., ethyl to tert-butyl) or piperidine substituents.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., GPCRs or kinases).

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .

Q. How can researchers mitigate hazards during large-scale synthesis (e.g., exothermic reactions, toxic intermediates)?

- Methodological Answer :

- Reaction Calorimetry : Use RC1e or similar systems to monitor heat flow and optimize cooling rates.

- In Situ Quenching : Neutralize reactive intermediates (e.g., acyl chlorides) before workup.

- PPE Protocols : Fume hoods, blast shields, and gas detectors for volatile byproducts (e.g., HCl) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.